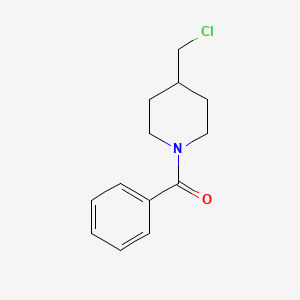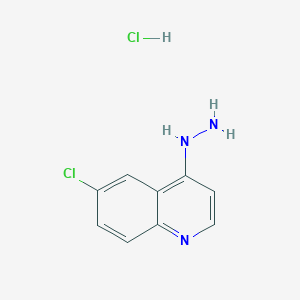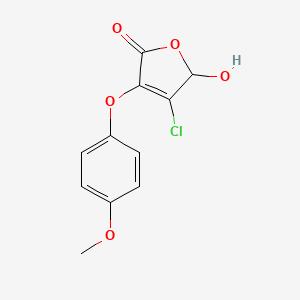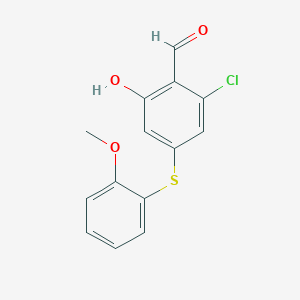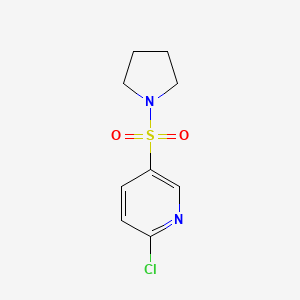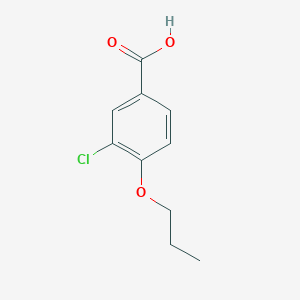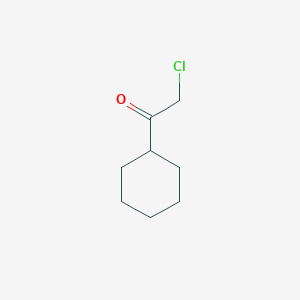
2-Chloro-1-cyclohexylethan-1-one
Overview
Description
2-Chloro-1-cyclohexylethan-1-one is a chemical compound with the CAS Number: 1892-09-7 . It has a molecular weight of 160.64 and is typically in liquid form . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-1-cyclohexylethanone . The InChI code is 1S/C8H13ClO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2 .Physical And Chemical Properties Analysis
This compound has a melting point of 1-3 degrees . It is stored at a temperature of 4 degrees . It is typically in liquid form .Scientific Research Applications
Chemical Reactions and Mechanisms
- In the field of organic chemistry, research on similar compounds to 2-Chloro-1-cyclohexylethan-1-one, like 1 h, 2-chlorodecafluoro—and 1 h, 2-chloro/1-chlorononafluoro—cyclohexane, has focused on studying novel elimination reactions and possible mechanisms involved in these processes (Campbell et al., 1967).
Interaction with Other Chemicals
- Investigations into the interactions between 1,2-dichloroethane and hydrocarbons such as cyclohexane have been conducted. These studies provide insights into the interactions of chlorinated hydrocarbons with different solvents, which can be extrapolated to understanding the behavior of related compounds like 2-Chloro-1-cyclohexylethan-1-one (Mahl & Khurma, 1977).
Photolysis and Reaction Pathways
- Research into the photolysis of bromo- and chloro-substituted benzyl derivatives, which are structurally related to 2-Chloro-1-cyclohexylethan-1-one, has provided valuable information on the competition between ionic and radical pathways in these types of reactions (Kosmrlj & Sket, 2000).
Chemical Degradation Studies
- The chemical degradation of compounds closely related to 2-Chloro-1-cyclohexylethan-1-one, such as 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, has been studied to understand the formation of degradation products and the mechanisms behind these processes (Reed et al., 1975).
Complex Formation Studies
- Investigations into the complex formation of 1,2-dichloroethane with aromatic hydrocarbons, such as benzene, can offer insights into the potential complex formation capabilities of 2-Chloro-1-cyclohexylethan-1-one with similar compounds (Morita et al., 1972).
Catalytic Reactions
- Studies on the reactions of alkenes with chloro complexes of platinum(II) and their equilibrium constants in solvents like 1,2-dichloroethane are relevant to understanding the reactivity of compounds like 2-Chloro-1-cyclohexylethan-1-one in catalytic processes (Dell'amico et al., 2005).
Conformational Analysis in Organic Chemistry
- NMR spectroscopy studies on related compounds, such as trans-1-chloro-2-(2-nitrophenythio)cyclohexane, are useful for understanding the conformational dynamics of 2-Chloro-1-cyclohexylethan-1-one (Kutateladze & Hornback, 2001).
Ring Hydrogenation Studies
- Research on the catalytic ring hydrogenation of phenylethanols to cyclohexylethanols in supercritical carbon dioxide can shed light on the potential hydrogenation pathways for compounds like 2-Chloro-1-cyclohexylethan-1-one (Sato et al., 2006).
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-cyclohexylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRGPXLSPCQVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499384 | |
| Record name | 2-Chloro-1-cyclohexylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-cyclohexylethan-1-one | |
CAS RN |
1892-09-7 | |
| Record name | 2-Chloro-1-cyclohexylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-cyclohexylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B3024700.png)
![2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-propionamide](/img/structure/B3024703.png)

